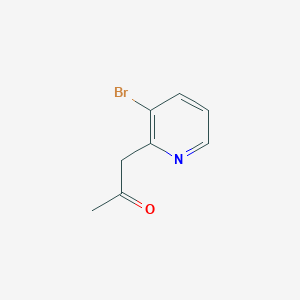
1-(3-Bromopyridin-2-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopyridin-2-yl)propan-2-one is an organic compound with the molecular formula C8H8BrNO. It is a brominated derivative of pyridine and is used as a building block in organic synthesis. The compound is characterized by the presence of a bromine atom attached to the pyridine ring and a ketone functional group on the propan-2-one moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Bromopyridin-2-yl)propan-2-one can be synthesized through various synthetic routes. One common method involves the bromination of 2-acetylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. This method ensures efficient mixing and heat transfer, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromopyridin-2-yl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Reduction: 1-(3-Bromopyridin-2-yl)propan-2-ol.
Oxidation: 1-(3-Bromopyridin-2-yl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopyridin-2-yl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopyridin-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopyridin-2-yl)propan-2-one can be compared with other brominated pyridine derivatives, such as:
- 1-(2-Bromopyridin-3-yl)propan-2-one
- 1-(4-Bromopyridin-2-yl)propan-2-one
- 1-(3-Bromopyridin-4-yl)propan-2-one
These compounds share similar structural features but differ in the position of the bromine atom on the pyridine ring. The unique position of the bromine atom in this compound influences its reactivity and binding properties, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C8H8BrNO |
|---|---|
Molekulargewicht |
214.06 g/mol |
IUPAC-Name |
1-(3-bromopyridin-2-yl)propan-2-one |
InChI |
InChI=1S/C8H8BrNO/c1-6(11)5-8-7(9)3-2-4-10-8/h2-4H,5H2,1H3 |
InChI-Schlüssel |
NXKNMOAFTVWJJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=CC=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



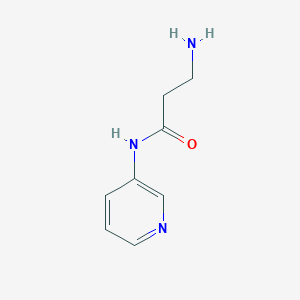
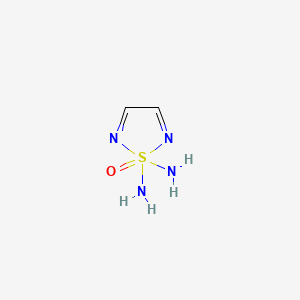
![4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B15061106.png)
![Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1](/img/structure/B15061111.png)
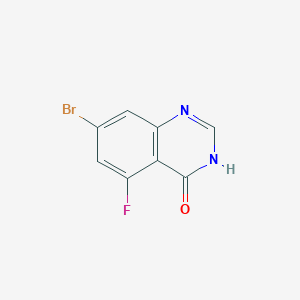
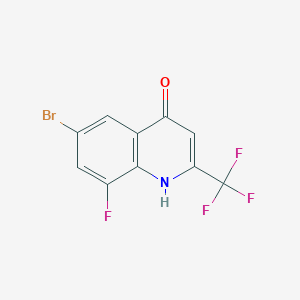
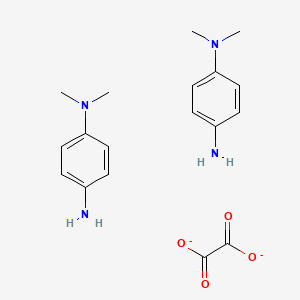
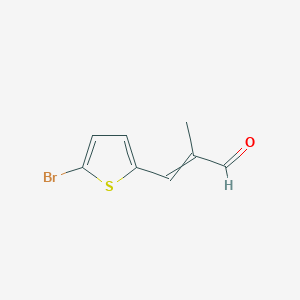
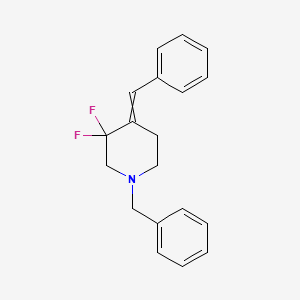
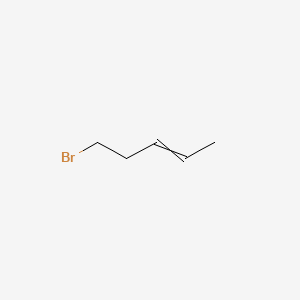
![Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate](/img/structure/B15061161.png)


